alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid
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Overview
Description
Alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid is a monocarboxylic acid that is acrylic acid with substituents 4-methoxyphenyl at position 2 and 6-methylpyridin-2-yl at position 3. It has a role as a metabolite. It is a monocarboxylic acid, a monomethoxybenzene and a member of pyridines. It derives from an acrylic acid.
Scientific Research Applications
1. Role in Anxiety Disorders
Alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid and its analogues have been investigated for their potential roles in anxiety disorders. For instance, Alpha3IA, a compound closely related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has been shown to be anxiogenic in nature. This property is primarily mediated by its selective action on alpha3 subunit-containing GABA A receptors. Such findings suggest the potential for compounds like Alpha3IA in understanding and possibly managing anxiety-related conditions (Atack et al., 2005).
2. Potential in Fertility Research
Research has explored the biological properties of diastereoisomeric acids related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid. Studies show that certain isomers of these compounds exhibit antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities. This research contributes to understanding the potential applications of these compounds in fertility and hormone-related therapies (Crenshaw et al., 1973).
3. Environmental Impact Studies
In environmental studies, derivatives of alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, like the degradation product R234886, have been examined for their leaching potential in agricultural settings. These studies are crucial for understanding the environmental impact and potential risks posed by the use of such compounds in agriculture (Jørgensen et al., 2012).
4. Investigation in Bone Health
Research involving nonpeptide alphavbeta3 antagonists, structurally related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has indicated potential applications in the prevention and treatment of osteoporosis. These studies focus on their ability to modulate bone turnover, emphasizing their significance in bone health research (Hutchinson et al., 2003).
properties
CAS RN |
23877-48-7 |
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Product Name |
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid |
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(Z)-2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(17-11)10-15(16(18)19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,18,19)/b15-10- |
InChI Key |
DXKRVBFWTXQSNQ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C(/C2=CC=C(C=C2)OC)\C(=O)O |
SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Canonical SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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